1,4-Diphenethylpiperazine
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
5783-00-6 |
|---|---|
Molecular Formula |
C20H26N2 |
Molecular Weight |
294.4 g/mol |
IUPAC Name |
1,4-bis(2-phenylethyl)piperazine |
InChI |
InChI=1S/C20H26N2/c1-3-7-19(8-4-1)11-13-21-15-17-22(18-16-21)14-12-20-9-5-2-6-10-20/h1-10H,11-18H2 |
InChI Key |
NFYAOGOHUGRGIX-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1CCC2=CC=CC=C2)CCC3=CC=CC=C3 |
Origin of Product |
United States |
Synthetic Methodologies and Chemical Derivatization of 1,4 Diphenethylpiperazine
Foundational Synthesis Pathways of the Core Piperazine (B1678402) Moiety
The construction of the symmetrically substituted 1,4-diphenethylpiperazine core relies on established chemical transformations.
Reductive amination is a versatile and widely utilized method for the synthesis of N,N'-disubstituted piperazines. youtube.commasterorganicchemistry.com This reaction typically involves the condensation of an amine with a carbonyl compound (an aldehyde or ketone) to form an imine or iminium ion intermediate, which is then reduced in situ to the corresponding amine. youtube.comyoutube.comyoutube.comyoutube.com For the synthesis of symmetrically disubstituted piperazines, this can be achieved in a one-pot reaction.
The process can utilize various reducing agents, with sodium cyanoborohydride (NaBH3CN) and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)3) being particularly effective. masterorganicchemistry.comorganic-chemistry.org These reagents are mild enough not to reduce the initial aldehyde or ketone, but are capable of selectively reducing the intermediate imine or iminium ion. masterorganicchemistry.com The reaction is often performed under slightly acidic conditions (pH ~4-5), which helps to catalyze the formation of the imine intermediate. youtube.com Catalytic hydrogenation is another effective method for the reduction step. youtube.com The flexibility of this method allows for the synthesis of primary, secondary, and tertiary amines, making it a powerful tool in medicinal chemistry. youtube.com
A straightforward and classic approach to synthesizing symmetrical this compound involves the direct N-alkylation of piperazine with two equivalents of a phenethyl halide, such as phenethyl bromide. nih.govgoogle.com This nucleophilic substitution reaction is typically carried out in a suitable solvent and in the presence of a base to neutralize the hydrobromic acid formed during the reaction.
In a documented procedure, piperazine is reacted with phenethyl bromide in refluxing toluene (B28343) to yield the desired this compound. nih.gov Another example describes the reaction of piperazine hexahydrate with β-phenethyl bromide in ethanol. google.com The reaction proceeds through the sequential alkylation of the two nitrogen atoms of the piperazine ring. While effective for producing symmetrical analogs, this method can sometimes lead to a mixture of mono- and di-substituted products, requiring purification.
Table 1: Synthesis of Symmetrical this compound Analogs
| Reactant 1 | Reactant 2 | Solvent | Conditions | Product | Reference |
|---|---|---|---|---|---|
| Piperazine | Phenethyl bromide | Toluene | Reflux | This compound | nih.gov |
| Piperazine hexahydrate | β-Phenethyl bromide | Ethanol | 20°C for 2h, then 70°C for 30 min | N-β-Phenethylpiperazine | google.com |
Strategies for Non-Symmetrical this compound Analog Synthesis
The synthesis of non-symmetrical analogs, where the two phenethyl groups bear different substituents, requires a more controlled, stepwise approach to avoid the formation of symmetrical byproducts.
Sequential N-alkylation is the primary strategy for accessing non-symmetrical this compound derivatives. nih.gov This method involves two key steps: the mono-N-alkylation of piperazine, followed by a second, different N-alkylation. To achieve selectivity in the first step, a large excess of piperazine can be used, or more commonly, a mono-protected piperazine derivative is employed. whiterose.ac.ukrsc.orgjgtps.com N-Boc-piperazine (tert-butoxycarbonyl piperazine) is a frequently used mono-protected starting material. whiterose.ac.ukrsc.orgjgtps.com
The synthesis of non-symmetrical analogs often begins with the reaction of piperazine with one equivalent of a substituted phenethyl bromide in refluxing toluene to afford the mono-substituted 1-phenethylpiperazine (B155460) intermediate. nih.gov This intermediate is then reacted with a second, different phenethyl bromide, often under similar conditions with a base like potassium carbonate in acetonitrile, to yield the final non-symmetrical this compound analog. nih.gov This stepwise approach allows for the precise and controlled introduction of different substituents on each of the piperazine nitrogens. researchgate.net
Table 2: Example of Sequential N-Alkylation for a Non-Symmetrical Analog
| Step | Starting Material | Reagent | Solvent | Conditions | Product | Reference |
|---|---|---|---|---|---|---|
| 1 | Piperazine | Substituted phenethyl bromide | Toluene | Reflux | 1-Phenethylpiperazine intermediate | nih.gov |
| 2 | 1-Phenethylpiperazine intermediate | Hydroxyphenethyl bromide | Acetonitrile | Reflux with K₂CO₃ | Non-symmetrical this compound analog | nih.gov |
Introduction of Specific Chemical Moieties for Structure-Activity Relationship Probes
To explore the structure-activity relationships (SAR) of this compound derivatives, specific chemical groups are strategically introduced into the molecule. These modifications can influence the compound's potency, selectivity, and pharmacokinetic properties.
The introduction of fluoroethoxy groups onto the aromatic rings of the phenethyl moieties is a key strategy for probing SAR. nih.gov The incorporation of fluorine can enhance metabolic stability and alter the electronic properties of the molecule. Furthermore, the use of the ¹⁸F isotope allows for the development of radiolabeled ligands for positron emission tomography (PET) imaging. nih.gov
The synthesis of these analogs typically follows the sequential alkylation pathway. nih.gov A hydroxyphenethylpiperazine intermediate is first synthesized. This intermediate is then subjected to fluoroethylation. The specific placement of the fluoroethoxy group on the aromatic ring has been shown to be crucial for biological activity, highlighting the importance of regiospecificity in the design of these analogs. nih.gov For instance, a study demonstrated a significant difference in potency between analogs with the fluoroethoxy group at different positions on the phenyl ring. nih.gov
Modification of Side Chains (e.g., phenethyl variations)
The modification of the phenethyl side chains of this compound allows for the systematic investigation of structure-activity relationships and the fine-tuning of the compound's properties. A primary strategy for introducing variations to the phenethyl groups involves the N-alkylation of a piperazine core with appropriately substituted phenethyl halides or other suitable electrophiles.
One common precursor for such modifications is 1,4-piperazinediethanol. The hydroxyl groups of this precursor can be converted to good leaving groups, such as tosylates or halides, which can then be displaced by a variety of nucleophiles. Alternatively, the hydroxyl groups can be oxidized to aldehydes, which can then participate in reactions like the Wittig reaction or reductive amination to introduce diverse phenethyl-like moieties.
A general synthetic approach involves the reaction of piperazine with two equivalents of a substituted phenethyl bromide. For instance, to introduce substituents on the phenyl ring of the phenethyl group, a substituted phenylethanol can be brominated and subsequently used to alkylate piperazine. This allows for the incorporation of a wide range of functional groups, including methoxy, chloro, or nitro groups, on the aromatic rings of the side chains.
Another versatile method for creating variations in the side chains is through the reductive amination of a suitable aldehyde with a piperazine derivative. This approach is particularly useful for introducing more complex or sterically hindered side chains.
Analytical Characterization of Synthesized Compounds for Research Purity and Identity
The rigorous characterization of newly synthesized this compound derivatives is essential to confirm their chemical identity and purity. This is typically achieved through a combination of spectroscopic and crystallographic techniques.
Spectroscopic Confirmation (e.g., ¹H NMR, ¹³C NMR, High-Resolution Mass Spectrometry)
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone for the structural elucidation of organic molecules. For this compound and its derivatives, ¹H and ¹³C NMR provide detailed information about the molecular framework.
In the ¹H NMR spectrum of this compound, characteristic signals are expected for the aromatic protons of the phenethyl groups, typically appearing in the downfield region (around 7.2-7.3 ppm). The protons of the ethyl linker and the piperazine ring will appear at higher field strengths. The integration of these signals provides a ratio of the number of protons in different chemical environments, confirming the presence of the expected structural motifs. docbrown.info
The ¹³C NMR spectrum complements the ¹H NMR data by providing information about the carbon skeleton. The chemical shifts of the carbon atoms are sensitive to their local electronic environment. For example, the aromatic carbons will have distinct chemical shifts from the aliphatic carbons of the ethyl and piperazine moieties. scispace.com
Table 1: Representative Spectroscopic Data for 1,4-Disubstituted Piperazine Derivatives
| Compound | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) | HRMS (m/z) |
| 1-Benzyl-4-(pyridine-2-yl)piperazine | 7.2-8.1 (aromatic), 3.5 (benzyl CH₂), 2.5-3.7 (piperazine) | 107-160 (aromatic), 63 (benzyl CH₂), 45-53 (piperazine) | [M+H]⁺ found |
| 3-(2-(4-Phenylpiperazin-1-yl)ethyl)-1H-indole | 6.9-7.6 (aromatic/indole), 2.6-3.2 (piperazine/ethyl) | 111-152 (aromatic/indole), 53-60 (piperazine/ethyl) | [M+H]⁺ found |
This table presents generalized data based on similar structures and is for illustrative purposes. Specific values for this compound and its direct derivatives would require dedicated experimental analysis.
High-Resolution Mass Spectrometry (HRMS) is a powerful technique used to determine the precise molecular weight of a compound, which in turn allows for the determination of its elemental composition. This is a critical step in confirming the identity of a newly synthesized molecule. For this compound (C₂₀H₂₆N₂), the expected monoisotopic mass is 294.2096 g/mol . HRMS can confirm this mass with high accuracy, typically to within a few parts per million, providing strong evidence for the correct chemical formula. uni.lunih.gov
Crystallographic Analysis of Solid-State Structures
This technique is particularly valuable for establishing the stereochemistry of chiral derivatives and for understanding the intermolecular interactions, such as hydrogen bonding or π-stacking, that govern the crystal packing. The crystal structure of a compound can have a significant impact on its physical properties, such as melting point and solubility.
Molecular Target Engagement and Receptor/transporter Binding Profiling
Affinity and Potency at the Vesicular Monoamine Transporter-2 (VMAT2)
1,4-Diphenethylpiperazine analogs have been identified as novel inhibitors of VMAT2, a critical protein in the presynaptic terminals of monoaminergic neurons responsible for loading neurotransmitters like dopamine (B1211576) into synaptic vesicles. nih.gov The potency of these compounds has been evaluated through both radioligand binding assays and functional uptake inhibition studies.
The affinity of this compound analogs for VMAT2 is commonly determined using radioligand binding assays that measure the displacement of [³H]dihydrotetrabenazine ([³H]DTBZ), a high-affinity VMAT2 ligand. In a study evaluating a series of these analogs, the inhibition constants (Ki) for [³H]DTBZ binding ranged from 0.37 to 6.63 µM. nih.gov This demonstrates that modifications to the phenethyl moieties can significantly influence the binding affinity at the tetrabenazine (B1681281) binding site on VMAT2. nih.govnih.gov For instance, certain substituted analogs exhibit Ki values comparable to that of lobelane (B1250731), a known VMAT2 inhibitor. nih.gov
Table 1: Inhibition of [³H]DTBZ Binding to VMAT2 by this compound Analogs
| Compound | Ki (µM) nih.gov |
|---|---|
| Analog 6b | ~0.97 |
| Analog 6c | ~0.97 |
| Analog 6e | ~0.97 |
| Analog 9a | ~0.97 |
| Analog 9b | ~0.97 |
Note: Data represents the affinity of the compounds for the VMAT2 binding site as measured by the inhibition of [³H]DTBZ binding. Ki values for several compounds were reported as being similar to lobelane (Ki = 0.97 µM).
Functional assays measuring the inhibition of [³H]dopamine uptake into synaptic vesicles provide a direct assessment of the compounds' potency at VMAT2. Studies on this compound analogs revealed Ki values for [³H]dopamine uptake inhibition ranging from 35 to 410 nM. nih.gov Several compounds, including analogs 6b, 6e, and 9a, demonstrated potent inhibition of VMAT2 function, with Ki values of 35 nM, 48 nM, and 37 nM, respectively. nih.govresearchgate.net These potencies are comparable to that of lobelane (Ki = 45 nM). nih.gov
Further studies on fluoroethoxy-substituted this compound derivatives also showed potent inhibition of [³H]dopamine uptake at VMAT2, with the majority of these analogs exhibiting Ki values in the nanomolar range (14–73 nM). researchgate.netnih.govnih.gov Compound 15d from this series was identified as having a particularly high affinity for VMAT2, with a Ki value of 14 nM. researchgate.netnih.gov
Table 2: Inhibition of [³H]Dopamine Uptake at VMAT2 by this compound Analogs
| Compound | Ki (nM) | Reference |
|---|---|---|
| Analog 6b | 35 | nih.govresearchgate.net |
| Analog 6e | 48 | nih.govresearchgate.net |
| Analog 9a | 37 | nih.govresearchgate.net |
| Fluoroethoxy Analog 15b | 73 | nih.gov |
| Fluoroethoxy Analog 15d | 14 | researchgate.netnih.gov |
Note: Data represents the functional potency of the compounds in inhibiting dopamine uptake by VMAT2.
Selectivity Profile Against Other Neurotransmitter Transporters
A crucial aspect of the pharmacological profile of VMAT2 inhibitors is their selectivity over other neurotransmitter transporters, such as the dopamine transporter (DAT) and the serotonin (B10506) transporter (SERT), to minimize off-target effects.
The interaction of this compound derivatives with the dopamine transporter (DAT) has been evaluated to determine their selectivity for VMAT2. For a series of fluoroethoxy-1,4-diphenethylpiperazine analogs, the affinity for DAT was significantly lower than for VMAT2. nih.govnih.gov For example, compound 15d, which has a high affinity for VMAT2 (Ki = 14 nM), showed a 160-fold greater selectivity for VMAT2 over DAT. researchgate.netnih.gov Similarly, compound 15b (VMAT2 Ki = 73 nM) exhibited over 60-fold selectivity for VMAT2 relative to DAT. nih.gov This indicates a favorable selectivity profile, suggesting a primary mechanism of action through VMAT2 rather than direct inhibition of dopamine reuptake at the plasma membrane. nih.govnih.gov
The selectivity against the serotonin transporter (SERT) is also a key parameter. Fluoroethoxy-1,4-diphenethylpiperazine derivatives were assessed for their ability to inhibit [³H]serotonin uptake at SERT. nih.govnih.gov The results demonstrated a notable selectivity for VMAT2 over SERT. Compound 15d displayed a 5-fold greater selectivity for VMAT2 versus SERT, while compound 15b showed over 60-fold selectivity. researchgate.netnih.gov This highlights the preferential interaction of these compounds with the vesicular transporter compared to the serotonin plasma membrane transporter. nih.govnih.gov
Table 3: Selectivity Profile of Fluoroethoxy-1,4-Diphenethylpiperazine Analogs
| Compound | VMAT2 Ki (nM) | Selectivity Ratio (VMAT2 vs. DAT) | Selectivity Ratio (VMAT2 vs. SERT) | Reference |
|---|---|---|---|---|
| Analog 15b | 73 | >60-fold | >60-fold | nih.gov |
| Analog 15d | 14 | 160-fold | 5-fold | researchgate.netnih.gov |
Note: Selectivity ratio is calculated based on the Ki values for DAT and SERT relative to VMAT2.
Interaction with Ion Channels Relevant to Pharmacological Profiles
To assess potential off-target effects related to cardiac function, the interaction of fluoroethoxy-1,4-diphenethylpiperazine derivatives with the human ether-à-go-go-related gene (hERG) potassium channel was evaluated. nih.govnih.gov The hERG channel is a critical ion channel for cardiac repolarization, and its inhibition can lead to serious cardiovascular adverse effects. The study found that these piperazine (B1678402) derivatives generally exhibited selectivity for VMAT2 over the hERG channel. nih.gov For instance, compound 15d showed 60-fold greater selectivity for VMAT2 compared to hERG, and compound 15b displayed over 60-fold selectivity. researchgate.netnih.gov This suggests a reduced potential for hERG-related cardiotoxicity for these specific analogs.
Information regarding this compound and its hERG Channel Binding Profile is Currently Unavailable in Publicly Accessible Scientific Literature.
Following a comprehensive search of scientific databases and publicly available research, no specific studies or data detailing the molecular target engagement and receptor/transporter binding profile of the chemical compound this compound with the human Ether-à-go-go-Related Gene (hERG) channel were found.
The hERG channel is a critical component in cardiac action potential repolarization, and its interaction with chemical compounds is a key area of investigation in drug safety and pharmacology. frontiersin.orgfrontiersin.org Inhibition of the hERG channel can lead to a potentially fatal cardiac arrhythmia known as Torsades de Pointes. frontiersin.org Consequently, assessing a compound's hERG liability is a standard part of preclinical drug development. nih.gov
Standard methodologies for evaluating a compound's effect on the hERG channel include electrophysiological techniques like patch-clamp assays on cells expressing the channel, which provide detailed information on the compound's potency (often expressed as an IC50 value) and the mechanism of channel block. researchgate.netnih.gov
While extensive research exists on the hERG-blocking properties of numerous compounds, including those with structural similarities such as piperidine (B6355638) or phenylethylamine moieties, nih.govnih.gov specific data for this compound is absent from the reviewed literature. No data tables or detailed research findings concerning its binding affinity or inhibitory concentration for the hERG channel could be located.
Therefore, the generation of an article focusing on the hERG channel binding studies of this compound, as per the requested outline, is not possible at this time due to the lack of specific scientific data.
Structure Activity Relationship Sar Elucidation for 1,4 Diphenethylpiperazine Analogs
Systematic Modification of Phenethyl Side Chains and their Effects on Binding Affinities
Systematic alterations of the N,N'-disubstituted phenethyl side chains on the piperazine (B1678402) core have profound effects on binding characteristics at different receptors. Research into a series of N,N'-disubstituted piperazines has demonstrated that the nature of these side chains is a key determinant of affinity for targets such as sigma (σ) receptors.
For instance, in one study, replacing amide-containing side chains with an ethylenediamine (B42938) moiety in an N-(3-phenylpropyl)piperazine series led to a significant increase in binding affinity. Specifically, compounds with an ethylenediamine linker showed a 6- to 20-fold higher affinity for the σ1 receptor and a 2- to 40-fold higher affinity for the σ2 receptor compared to their corresponding amide analogs. nih.gov This highlights the importance of the linker's chemical nature and flexibility in achieving potent receptor interaction.
Further modifications, such as the introduction of nitro groups on the phenethyl ring, also demonstrated significant effects. A (m-nitrophenethyl)piperazine analog exhibited subnanomolar affinity for the σ1 site, while the corresponding ortho-nitro analog showed the highest affinity for the σ2 site (Ki = 4.9 nM) within its series. nih.gov These findings underscore how even small positional changes of a substituent on the phenethyl group can switch selectivity between receptor subtypes.
Another study focused on analogs of 1-[2-(3,4-dimethoxyphenyl)ethyl]-4-(3-phenylpropyl)piperazine (SA4503), a known high-affinity σ1 receptor ligand. nih.govnih.gov When the 4-methoxy group on one of the phenethyl rings was replaced with bulkier and more hydrophobic substituents (e.g., allyl, propyl, benzyl), a reduction in σ1 affinity was observed, alongside an increase in σ2 affinity. nih.gov However, the presence of an aromatic ring in these substituents modestly increased affinities for both σ1 and σ2 receptors compared to simple alkyl analogs. nih.gov
| Compound | Modification on Phenethyl Side Chain | σ1 Receptor Affinity (Ki, nM) | σ2 Receptor Affinity (Ki, nM) |
|---|---|---|---|
| Analog 9 | o-nitrophenethyl | - | 4.9 |
| Analog 10 | m-nitrophenethyl | <1 | - |
| SA4503 Analog (Benzyl ether) | Replacement of 4-methoxy with benzyl (B1604629) ether | 20.8 | 16.4 |
| SA4503 Analog (Phenethyl ether) | Replacement of 4-methoxy with phenethyl ether | 13.2 | 11.0 |
Data sourced from Chou et al., 1998 and Prezzavento et al., 2015. nih.govnih.gov
Comparative Analysis with Related Scaffolds (e.g., 1,4-diphenethylpiperidine)
Replacing the central piperazine ring with a piperidine (B6355638) scaffold is a common strategy in medicinal chemistry to probe the role of the core structure in ligand-receptor interactions. Comparative studies between 1,4-diphenethylpiperazine and 1,4-diphenethylpiperidine analogs have revealed important differences in binding affinity and selectivity.
In a study of inhibitors for the vesicular monoamine transporter-2 (VMAT2), both piperazine and piperidine series were synthesized and evaluated. nih.gov The data indicated that the piperidine analogs generally exhibited higher affinity for VMAT2 compared to their direct piperazine counterparts. For example, the 1-(3-fluoroethoxyphenethyl)piperidine analog (9k) had a Ki value of 0.024 µM, whereas the equivalent this compound analog with a 3-fluoroethoxyphenethyl group (15b) had a Ki of 0.073 µM. nih.gov
| Compound ID | Scaffold | Substituent | VMAT2 Affinity (Ki, µM) |
|---|---|---|---|
| 9k | Piperidine | 1-(3-fluoroethoxyphenethyl) | 0.024 |
| 9j | Piperidine | 1-(4-fluoroethoxyphenethyl) | 0.144 |
| 15b | Piperazine | 1,4-bis(3-fluoroethoxyphenethyl) | 0.073 |
| 15c | Piperazine | 1,4-bis(4-fluoroethoxyphenethyl) | >10 |
Data sourced from Belal et al., 2018. nih.gov
Influence of Substituent Position and Electronic Properties (e.g., ortho-, meta-, para-fluoroethoxylphenyl analogs)
The position and electronic nature of substituents on the aromatic rings of the phenethyl moieties are crucial determinants of biological activity. The concept of ortho, meta, and para substitution directing effects is a fundamental principle in understanding these relationships. masterorganicchemistry.com
Research on fluoroethoxy-substituted this compound analogs as VMAT2 inhibitors has provided clear insights into this phenomenon. nih.gov It was observed that the regiospecificity of the fluoroethoxy substituent significantly influences binding affinity. Analogs with the substituent at the ortho (2-position) or meta (3-position) of the phenyl ring generally displayed greater potency than those with the substituent at the para (4-position). nih.gov
For example, piperazine analog 15a , with a 2-fluoroethoxyphenethyl group, and 15b , with a 3-fluoroethoxyphenethyl group, showed high affinity for VMAT2 with Ki values of 0.035 µM and 0.073 µM, respectively. In stark contrast, the para-substituted analog 15c (4-fluoroethoxyphenethyl) was significantly less potent, with a Ki value greater than 10 µM. nih.gov This demonstrates a clear preference for ortho and meta substitution for this particular target. The electronic properties of the fluoroethoxy group, combined with its specific spatial orientation as dictated by the substitution pattern, are critical for optimal interaction with the binding site.
Development of Lead Compounds Based on SAR Insights
The culmination of SAR studies is the identification and development of lead compounds with optimized properties. By systematically analyzing how structural changes affect biological activity, researchers can rationally design molecules with enhanced potency, selectivity, and better pharmacokinetic profiles. researchgate.netnih.gov
The development of this lead compound exemplifies the successful application of SAR principles. The insights gained from comparing different scaffolds (piperazine vs. piperidine) and analyzing the effects of substituent positioning (ortho/meta vs. para) directly guided the selection of an analog with a desirable biological profile for potential further development.
Quantitative Structure-Activity Relationship (QSAR) Modeling Approaches in Piperazine Derivative Research
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational approach used to correlate the chemical structure of compounds with their biological activity. In piperazine derivative research, QSAR studies are instrumental in predicting the activity of new analogs and understanding the key molecular properties that govern their function. nih.gov
QSAR models are built by calculating various molecular descriptors for a series of compounds and then using statistical methods to find a mathematical relationship between these descriptors and the observed biological activity (e.g., pIC50). nih.gov These descriptors can be electronic (like HOMO/LUMO energies, electrophilicity), steric (molar refractivity), or topological (polar surface area). nih.gov
For example, a QSAR study on piperazine derivatives as mTORC1 inhibitors revealed that properties such as the lowest unoccupied molecular orbital energy (ELUMO), molar refractivity (MR), and aqueous solubility (Log S) were significantly correlated with inhibitory activity. nih.gov Such models, once validated, can be used to virtually screen new, unsynthesized piperazine derivatives to prioritize those with the highest predicted potency, thereby saving time and resources in the drug discovery process. nih.govnih.gov Both 2D-QSAR and 3D-QSAR approaches, like comparative molecular field analysis (CoMFA), are employed to investigate the substitutional requirements for favorable drug-receptor interactions, providing valuable guidance for designing novel therapeutic agents. nih.govnih.gov
Preclinical Pharmacological Mechanisms and Functional Effects
In Vitro Functional Assays on Transporter Activity in Cellular and Vesicular Preparations
The inhibitory activity of 1,4-diphenethylpiperazine and its analogs on VMAT2 has been extensively evaluated using in vitro functional assays. These assays typically involve cellular or vesicular preparations rich in VMAT2, allowing for the direct measurement of the compound's ability to interfere with transporter function. Key methodologies include radioligand binding assays and neurotransmitter uptake inhibition assays.
A pivotal study involved the synthesis of a library of this compound analogs and their subsequent evaluation for inhibition of [³H]dihydrotetrabenazine ([³H]DTBZ) binding to VMAT2. nih.gov Dihydrotetrabenazine (B1670615) is a high-affinity ligand for VMAT2, and its displacement by a test compound is indicative of binding to the same or an allosterically coupled site on the transporter.
Furthermore, the functional consequence of this binding was assessed through [³H]dopamine uptake assays in VMAT2-containing preparations. nih.gov These assays directly measure the ability of the compounds to block the transport of dopamine (B1211576) into vesicles, a primary function of VMAT2. The results from these studies identified several novel this compound analogs with potent inhibitory activity at VMAT2. nih.gov
Table 1: In Vitro VMAT2 Inhibitory Activity of Selected this compound Analogs
| Compound | VMAT2 Binding Affinity (Ki, nM) | VMAT2 Dopamine Uptake Inhibition (Ki, nM) |
| Analog 6b | 35 | Not explicitly stated, but potent |
| Analog 6e | 48 | Not explicitly stated, but potent |
| Analog 9a | 37 | Not explicitly stated, but potent |
| Lobelane (B1250731) (Reference) | 45 | Potent |
Data sourced from a study evaluating a library of this compound analogs. nih.gov
Elucidation of Molecular Mechanisms Underlying Transporter Modulation
The primary molecular mechanism by which this compound and its analogs are thought to inhibit VMAT2 function is through interference with the proton-motive force that drives monoamine transport. VMAT2 is a proton-antiporter, meaning it utilizes a proton gradient (ΔpH) established by a vesicular H+-ATPase to energize the uptake of cytoplasmic monoamines into synaptic vesicles. elifesciences.org
Inhibitors of VMAT2, such as tetrabenazine (B1681281) and reserpine, are known to disrupt this process. While the specific mechanism for this compound has not been as extensively detailed as for these classical inhibitors, it is understood to bind to the transporter protein and induce a conformational change. This change can lock the transporter in a state that is unable to bind or translocate monoamines, effectively uncoupling it from the proton gradient. elifesciences.orgnih.gov This "dead-end" complex prevents the normal cycling of the transporter, leading to a reduction in the vesicular loading of neurotransmitters like dopamine. elifesciences.orgnih.gov The binding site for many VMAT2 inhibitors is located within a central cavity of the transporter, and interaction at this site is crucial for their inhibitory action. nih.gov
Comparative Preclinical Pharmacological Profiles with Reference Compounds
The preclinical pharmacological profile of this compound analogs is often benchmarked against reference compounds, most notably lobelane. Lobelane, a natural alkaloid, is a well-characterized VMAT2 inhibitor that also interacts with other targets, such as nicotinic acetylcholine (B1216132) receptors (nAChRs). nih.gov A key objective in the design of this compound analogs has been to improve upon the VMAT2 affinity and selectivity of lobelane.
Studies have shown that certain this compound analogs exhibit a VMAT2 binding affinity (Ki) that is comparable to or even slightly better than that of lobelane. nih.gov For instance, analogs 6b and 9a were identified with Ki values of 35 nM and 37 nM, respectively, compared to a Ki of 45 nM for lobelane in the same study. nih.gov This indicates that the this compound scaffold is a viable alternative to the lobelane structure for achieving potent VMAT2 inhibition.
A significant advantage of some lobelane analogs, which likely extends to the rationale for developing this compound analogs, is the enhanced selectivity for VMAT2 over other monoamine transporters like the dopamine transporter (DAT) and the serotonin (B10506) transporter (SERT). nih.gov This selectivity is a desirable characteristic for a therapeutic agent targeting VMAT2, as it may reduce off-target effects.
Table 2: Comparative VMAT2 Binding Affinities
| Compound | VMAT2 Binding Affinity (Ki, nM) |
| This compound Analog 6b | 35 |
| This compound Analog 9a | 37 |
| Lobelane | 45 |
| 1,4-Diphenalkylpiperidine Analog 8h | 9.3 |
| 1,4-Diphenalkylpiperidine Analog 8j | 13 |
| 1,4-Diphenalkylpiperidine Analog 8m | 13 |
This table presents a comparison of the VMAT2 binding affinities of selected this compound analogs with the reference compound lobelane and other potent VMAT2 inhibitors from a related chemical class. nih.govnih.gov
Consideration of Water Solubility in Analog Design for Preclinical Research
A critical aspect in the design and preclinical evaluation of novel VMAT2 inhibitors is their physicochemical properties, particularly water solubility. Poor water solubility can hinder in vivo studies and limit the bioavailability of a compound. The development of this compound analogs has explicitly addressed this issue.
Research has highlighted that this compound analogs possess enhanced water solubility compared to the previously reported 1,4-diphenethylpiperidine analogs. nih.gov This improvement is a significant advantage for preclinical research, facilitating easier formulation and administration for in vivo experiments. The strategic inclusion of the piperazine (B1678402) ring, which is more polar than the piperidine (B6355638) ring, is a key factor contributing to this enhanced solubility. This focus on optimizing physicochemical properties alongside pharmacological activity is a crucial step in the progression of these compounds as potential therapeutic leads. nih.gov
Advanced Analytical Characterization Techniques in Research
High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination
High-Resolution Mass Spectrometry (HRMS) is a critical tool for the unambiguous identification of 1,4-Diphenethylpiperazine by providing its elemental composition. Unlike nominal mass spectrometry, HRMS measures the mass-to-charge ratio (m/z) of an ion to four or five decimal places. nih.gov This high precision allows for the calculation of a unique elemental formula, distinguishing the target compound from other molecules with the same nominal mass (isobars). rsc.org
The primary advantage of HRMS is its ability to deliver high mass accuracy, typically within 5 parts per million (ppm). rsc.org For this compound, the protonated molecule ([M+H]⁺) would be analyzed. By comparing the experimentally measured accurate mass to the theoretically calculated mass, its elemental formula (C₂₂H₃₀N₂) can be unequivocally confirmed. This technique is indispensable for confirming the identity of newly synthesized batches and for identifying unknown features in non-targeted analyses. nih.gov Instruments like Fourier Transform Mass Spectrometry (FTMS) and Quadrupole-Time-of-Flight (Q-TOF) are commonly used for these measurements, offering the necessary high resolving power to separate analyte peaks from potential interferences. rsc.org The accuracy of the measurement allows for the confident determination of elemental compositions. chemrxiv.org
Table 1: Theoretical Accurate Mass of this compound
| Molecular Formula | Adduct | Theoretical m/z |
|---|---|---|
| C₂₂H₃₀N₂ | [M+H]⁺ | 323.24818 |
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation (e.g., ¹H NMR, ¹³C NMR)
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for the complete structural elucidation of organic molecules like this compound. libretexts.org It provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within the molecule. msu.edu The analysis typically involves a combination of one-dimensional (¹H and ¹³C NMR) and two-dimensional experiments (e.g., COSY, HSQC, HMBC) for unambiguous signal assignment. mdpi.com
¹H NMR Spectroscopy: The proton NMR spectrum provides information on the number of different types of protons, their electronic environment, and their proximity to other protons. For this compound, distinct signals would be expected for the aromatic protons of the two phenyl groups and the aliphatic protons of the ethyl and piperazine (B1678402) moieties. The integration of these signals corresponds to the number of protons in each environment, while spin-spin coupling patterns (e.g., triplets, multiplets) reveal adjacent protons, helping to piece together the phenethyl fragments and their connection to the piperazine ring. libretexts.orgresearchgate.net
¹³C NMR Spectroscopy: The carbon-13 NMR spectrum reveals the number of chemically non-equivalent carbon atoms in the molecule. libretexts.org Due to the molecule's symmetry, the spectrum of this compound is expected to show a reduced number of signals relative to its total carbon count. Peaks are observed in distinct regions corresponding to aromatic carbons and aliphatic carbons (piperazine and ethyl chain). oregonstate.edu The chemical shift of each carbon is highly sensitive to its local electronic environment, providing definitive structural confirmation. libretexts.orgresearchgate.net
Table 2: Predicted ¹H NMR Chemical Shifts for this compound
| Protons | Predicted Chemical Shift (δ ppm) | Multiplicity | Integration |
|---|---|---|---|
| Aromatic (C₆H₅) | 7.20 - 7.35 | Multiplet | 10H |
| Piperazine ring (-CH₂-N-CH₂-) | ~2.60 | Singlet (broad) | 8H |
| Ethyl chain (-CH₂-Ar) | ~2.80 | Triplet | 4H |
| Ethyl chain (-CH₂-N) | ~2.65 | Triplet | 4H |
Note: Predicted values are based on typical chemical shift ranges for similar functional groups. Actual values may vary based on solvent and experimental conditions.
Table 3: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbons | Predicted Chemical Shift (δ ppm) |
|---|---|
| Aromatic (quaternary C) | ~140 |
| Aromatic (CH) | 126 - 129 |
| Piperazine ring (-CH₂-) | ~53 |
| Ethyl chain (-CH₂-Ar) | ~60 |
| Ethyl chain (-CH₂-N) | ~33 |
Note: Predicted values are based on typical chemical shift ranges for similar functional groups. Actual values may vary based on solvent and experimental conditions. libretexts.orgoregonstate.educhemicalbook.com
Liquid Chromatography-Mass Spectrometry (LC-MS) for Purity and Quantitative Analysis
Liquid Chromatography-Mass Spectrometry (LC-MS) is a hybrid technique that combines the separation power of liquid chromatography with the detection specificity of mass spectrometry. nih.gov It is extensively used in pharmaceutical research for purity assessment and quantitative analysis of compounds like this compound. nih.gov
For purity analysis, an LC method, typically using a reversed-phase column (e.g., C18), is developed to separate this compound from any synthesis-related impurities or degradation products. nih.govchromatographyonline.com The eluent from the column is directed into the mass spectrometer, which provides mass-to-charge ratio information for each separated component. This confirms the identity of the main peak as the target compound and helps in the structural characterization of any detected impurities. chromatographyonline.com
For quantitative analysis, a calibration curve is generated by analyzing standard solutions of this compound at known concentrations. nih.gov By comparing the peak area of the analyte in an unknown sample to the calibration curve, its exact concentration can be determined with high accuracy and precision. The method's sensitivity allows for the quantification of trace-level impurities. nih.govresearchgate.net
Gas Chromatography with Mass Spectrometry (GC-MS) for Volatile Analysis
Gas Chromatography with Mass Spectrometry (GC-MS) is a cornerstone technique for the separation and identification of volatile and semi-volatile organic compounds. shimadzu.comste-mart.com While this compound itself has a relatively high boiling point, GC-MS is invaluable for analyzing volatile starting materials, solvents, or by-products that may be present as impurities in a research sample. nih.govmmu.ac.uk
In this technique, the sample is injected into a heated inlet, where volatile components are vaporized and carried by an inert gas through a capillary column. ste-mart.commdpi.com Separation occurs based on the compounds' boiling points and their interactions with the column's stationary phase. shimadzu.com As each compound elutes from the column, it enters the mass spectrometer, which fragments the molecule into a predictable pattern. atlantis-press.com This resulting mass spectrum serves as a "chemical fingerprint," which can be compared against spectral libraries (e.g., NIST, Wiley) for positive identification of impurities. nih.gov The technique is highly sensitive and specific, making it suitable for both qualitative screening and quantitative analysis of volatile analytes. nih.govnih.gov
X-Ray Crystallography for Solid-State Structure Determination
X-Ray Crystallography stands as the definitive method for determining the precise three-dimensional atomic arrangement of a compound in its solid state. nih.gov To perform this analysis on this compound, a single, high-quality crystal must first be grown.
Application of Validation Principles for Analytical Procedures in Research
For the data from analytical techniques to be considered reliable and suitable for their intended purpose, the analytical procedures themselves must be validated. europa.eunihs.go.jp The validation process demonstrates scientifically that a method is accurate, precise, and robust for the analysis of this compound. International guidelines, such as those from the ICH, outline the characteristics to be evaluated. europa.euresearchgate.net
The validation of a quantitative method like LC-MS or GC-MS involves assessing several key parameters:
Specificity: The ability to unequivocally assess the analyte in the presence of other components like impurities or matrix components. europa.eua3p.org
Linearity: Demonstrating that the analytical response is directly proportional to the concentration of the analyte over a defined range. researchgate.net
Accuracy: The closeness of the test results to the true value, often assessed through recovery studies on spiked samples. europa.eu
Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. This includes:
Repeatability (Intra-assay precision): Precision under the same operating conditions over a short interval. a3p.org
Intermediate Precision: Precision within the same laboratory but on different days, with different analysts, or on different equipment. a3p.org
Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. researchgate.net
Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. researchgate.net
By validating analytical methods according to these principles, researchers can ensure the integrity and reliability of the data generated in studies involving this compound. edqm.eu
Future Trajectories in 1,4 Diphenethylpiperazine Research
Design and Synthesis of Advanced Analogs with Optimized Pharmacological Profiles
The core focus of ongoing research is the rational design and synthesis of 1,4-diphenethylpiperazine analogs with superior pharmacological properties. A key objective has been to enhance physicochemical characteristics, such as water solubility, to improve druggability. For instance, a series of water-soluble this compound analogs were synthesized and evaluated for their ability to inhibit the vesicular monoamine transporter-2 (VMAT2). nih.gov This work led to the identification of several compounds with inhibitory potencies (Ki values) for VMAT2 function comparable to the benchmark compound, lobelane (B1250731), but with the significant advantage of enhanced water solubility. nih.gov
The synthesis strategy often involves reacting substituted phenethyl bromides with a piperazine (B1678402) core to generate a library of analogs. nih.gov This approach allows for systematic modification of the phenethyl moieties to explore structure-activity relationships. Future design strategies may draw inspiration from broader research on piperazine-containing molecules. For example, modifications have been successfully used to create highly potent and selective inhibitors for other targets, such as Janus kinase 3 (JAK3), by incorporating a covalent binding tether that interacts with a unique cysteine residue on the target protein. nih.gov Other approaches in related piperazine series have included scaffold hopping and the creation of multi-target ligands that interact with a desired profile of receptors, such as dopamine (B1211576) and serotonin (B10506) receptors, to achieve a specific therapeutic effect. mdpi.comnih.gov The development of analogs with unique kinetic properties, like "fast-off" D2 receptor antagonists that lead to a "dopaminergic stabilizer" effect, also represents a sophisticated avenue for optimizing the pharmacological profile of future this compound derivatives. nih.gov
Table 1: VMAT2 Inhibition by this compound Analogs This table presents data on the inhibitory potency of synthesized analogs against VMAT2, highlighting compounds with improved water solubility and high affinity.
Investigation of Novel Molecular Targets Beyond Monoamine Transporters
While VMAT2 has been a primary target of interest for this compound analogs, future research will benefit from expanding the scope of investigation to novel molecular targets. nih.govresearchgate.net The piperazine scaffold is a versatile structural motif present in drugs acting on a wide array of biological systems. nih.goveurjchem.com Exploring these alternative targets could uncover new therapeutic applications for the this compound core structure.
Potential future targets could include:
Adrenergic Receptors: The design of 1,4-disubstituted piperazines as potent α1-adrenoreceptor blockers has been demonstrated, suggesting that analogs of this compound could be tailored for conditions involving the adrenergic system. nih.gov
Janus Kinases (JAKs): Selective JAK inhibitors are valuable for treating autoimmune diseases. Research has shown that phenyl-pyrimidine derivatives can be made highly selective for JAK3, providing a template for exploring whether diphenethylpiperazine analogs could be designed as immunomodulatory agents. nih.gov
Receptors Involved in Neuropsychiatric Disorders: Beyond classic monoamine transporters, other targets are implicated in depression and schizophrenia. These include muscarinic M1 receptors, pro-inflammatory cytokines, and various kinases, which represent a frontier for novel drug discovery and could be relevant for new diphenethylpiperazine derivatives. mdpi.com
Enzymes Involved in Oxidative Stress: Derivatives of 1,4-disubstituted piperazine-2,5-dione have been synthesized as antioxidants that protect against oxidative injury. mdpi.com Given that oxidative stress is a component of numerous pathologies, investigating the antioxidant potential of this compound analogs is a logical next step.
Application of Advanced Analytical Methodologies for Deeper Mechanistic Understanding
A thorough understanding of how this compound analogs exert their effects at a molecular and cellular level requires the application of advanced analytical techniques. While initial studies have relied on foundational methods like radioligand binding assays and neurotransmitter uptake analysis, future work can achieve greater depth. nih.gov
Mechanistic studies on related piperazine compounds have employed techniques to measure intracellular reactive oxygen species (ROS) and assess mitochondrial membrane potential to understand their role in cellular protection. mdpi.comnih.gov In vivo pharmacological evaluations have used established models such as apomorphine-induced climbing and MK-801-induced hyperactivity to characterize the functional impact on complex behaviors. nih.gov
Future research should integrate a wider array of modern methodologies:
Computational Modeling: The use of pharmacophore modeling and molecular docking, as applied in the design of α1-adrenoreceptor blockers, can predict binding modes and guide the synthesis of more potent and selective analogs. nih.gov
Advanced Cellular Assays: High-content imaging and flow cytometry can provide detailed insights into cellular signaling pathways, apoptosis, and cell survival, as demonstrated in studies of antioxidant piperazine derivatives. mdpi.com
In Vivo Neurochemical and Electrophysiological Studies: These techniques can elucidate the real-time effects of compounds on neurotransmitter dynamics and neuronal firing in specific brain circuits, moving beyond simple behavioral observations.
Exploration of Structure-Metabolic Stability Relationships in Preclinical Models
A critical aspect of preclinical drug development is understanding a compound's metabolic stability. An ideal drug candidate must resist rapid metabolism to maintain effective concentrations in the body. Research into the structure-metabolic stability relationships of this compound analogs is essential for identifying candidates with favorable pharmacokinetic profiles.
Studies on structurally related piperazine-containing compounds have shown that even small modifications can significantly impact metabolic stability. For example, in a series of atypical dopamine transporter (DAT) inhibitors, replacing a piperazine ring with a piperidine (B6355638) ring resulted in markedly improved stability in rat liver microsomes. nih.gov This highlights a clear structure-metabolism relationship where the choice of the heterocyclic core is a key determinant of metabolic fate. Similarly, certain 1,4-diformyl-piperazine derivatives have been noted for their improved plasma stability compared to reference compounds. nih.gov
Future work in this area should involve systematic screening of this compound analogs in preclinical models, such as incubation with liver microsomes, to quantify their metabolic breakdown. This data, when correlated with structural features, will enable the development of predictive models to guide the design of more robust and effective therapeutic agents.
Table 2: Impact of Heterocyclic Ring Modification on Metabolic Stability This table is based on findings from related piperazine compounds and illustrates how structural changes can influence metabolic stability in preclinical assays.
Q & A
Q. How can computational tools aid in prioritizing analogs for synthesis?
- Answer: Combine molecular docking (e.g., AutoDock Vina) with QSAR models to predict VMAT2 binding. Validate predictions with in vitro assays, focusing on ClogP (ideal range: 3–4.5) and polar surface area (>60 Ų) for solubility .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
